

An In-Depth Technical Guide to the SIRT2 Inhibitor: SIRT2-IN-15

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Compound of Interest		
Compound Name:	SIRT2-IN-15	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, biological activity, and relevant experimental protocols for the selective Sirtuin 2 (SIRT2) inhibitor, commonly referred to in scientific literature as compound 15, and herein designated as **SIRT2-IN-15**. This molecule belongs to the 2-anilinobenzamide class of inhibitors and has demonstrated significant potential in cancer research.

Chemical Structure and Identification

SIRT2-IN-15 is a novel 2-anilinobenzamide derivative. Its core structure is characterized by a central benzamide scaffold with a phenylamino group at the 2-position.

Chemical Name: N-(4-(N-(4-methoxyphenyl)sulfamoyl)phenyl)-2-(phenylamino)benzamide

Canonical SMILES String: COC1=CC=C(C=C1)NS(=O)
(=O)C1=CC=C(C=C1)NC(=O)C1=CC=CC=C1NC1=CC=CC=C1

Molecular Formula: C32H27N3O4S

Molecular Weight: 561.64 g/mol

Biological Activity and Quantitative Data



SIRT2-IN-15 has been identified as a potent and selective inhibitor of SIRT2. Its biological activity has been characterized through various in vitro assays.[1]

Target	IC ₅₀ (μΜ)	Assay Conditions	Reference
SIRT2	0.49	Fluor de Lys assay	[1]
SIRT1	>100	Fluor de Lys assay	[1]
SIRT3	82	Fluor de Lys assay	[1]

As the data indicates, **SIRT2-IN-15** exhibits high selectivity for SIRT2 over the closely related sirtuin isoforms, SIRT1 and SIRT3. This selectivity is a critical attribute for a chemical probe intended for targeted studies of SIRT2 function.

Furthermore, **SIRT2-IN-15** has demonstrated anti-proliferative activity in human breast cancer cell lines.[1]

Cell Line	IC ₅₀ (μM)	Assay	Reference
MDA-MB-231	1.8	MTT Assay	[1]
MCF-7	3.8	MTT Assay	[1]

These findings suggest that the inhibition of SIRT2 by **SIRT2-IN-15** may be a viable strategy for targeting certain types of cancer.

Mechanism of Action

SIRT2-IN-15 is a potent inhibitor that is believed to occupy both the substrate-binding site (the "selectivity pocket") and the NAD+-binding site of the SIRT2 enzyme.[1] The 2-anilinobenzamide scaffold is a key feature for its inhibitory activity. The mechanism of action for this class of inhibitors generally involves competition with the acetylated substrate and/or the NAD+ cofactor, thereby preventing the deacetylation of SIRT2 target proteins.

Signaling Pathways

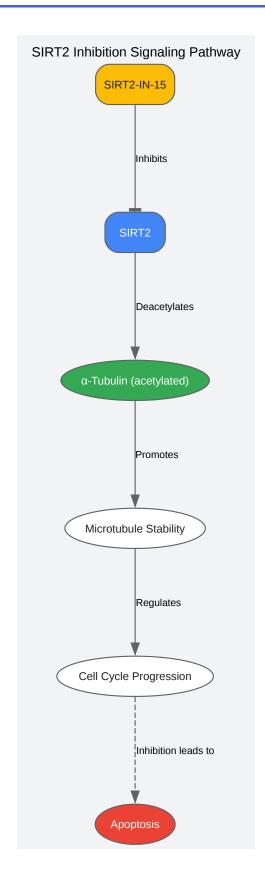


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SIRT2 is a cytoplasmic deacetylase that plays a crucial role in various cellular processes, including cell cycle regulation, cytoskeletal dynamics, and metabolic control. Inhibition of SIRT2 can therefore impact multiple downstream signaling pathways. The diagram below illustrates a simplified overview of a key pathway affected by SIRT2 inhibition.





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SIRT2 inhibition pathway overview.



Inhibition of SIRT2 by **SIRT2-IN-15** prevents the deacetylation of α -tubulin, a key substrate of SIRT2. Increased acetylation of α -tubulin leads to enhanced microtubule stability, which can disrupt normal cell cycle progression and ultimately induce apoptosis in cancer cells.

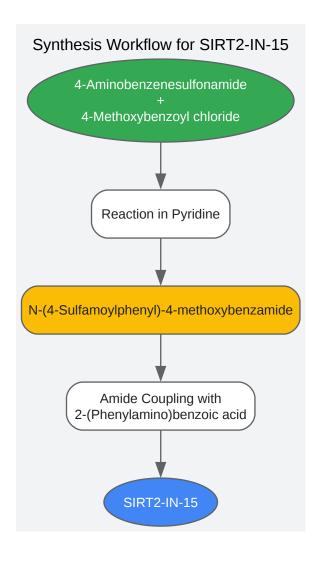
Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Synthesis of SIRT2-IN-15

The synthesis of **SIRT2-IN-15** involves a multi-step process, beginning with the formation of a sulfamoylbenzamide intermediate followed by an amide coupling reaction.

Workflow for the Synthesis of **SIRT2-IN-15**:



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Synthesis workflow for SIRT2-IN-15.

Detailed Protocol:

- Synthesis of N-(4-sulfamoylphenyl)-4-methoxybenzamide:
 - To a solution of 4-aminobenzenesulfonamide in pyridine, add 4-methoxybenzoyl chloride dropwise at 0 °C.
 - Stir the reaction mixture at room temperature for 12 hours.
 - Pour the reaction mixture into ice-water and acidify with concentrated HCI.
 - Collect the resulting precipitate by filtration, wash with water, and dry to yield the intermediate product.
- Synthesis of N-(4-(N-(4-methoxyphenyl)sulfamoyl)phenyl)-2-(phenylamino)benzamide (SIRT2-IN-15):
 - To a solution of N-(4-sulfamoylphenyl)-4-methoxybenzamide and 2-(phenylamino)benzoic acid in a suitable solvent (e.g., DMF), add a coupling agent such as HATU and a base such as DIPEA.
 - Stir the reaction mixture at room temperature for 24 hours.
 - Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
 - Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel to obtain SIRT2-IN-15.

In Vitro SIRT2 Fluorogenic Deacetylation Assay

This assay is used to determine the inhibitory activity of compounds against SIRT2.[2]

Materials:



- Recombinant human SIRT2 enzyme
- Fluor de Lys-SIRT2 substrate (a peptide with an acetylated lysine and a fluorescent reporter)
- NAD+
- Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
- Developer solution (containing a protease that cleaves the deacetylated substrate)
- 96-well black microplate
- Fluorescence microplate reader

Procedure:

- Prepare serial dilutions of SIRT2-IN-15 in the assay buffer.
- In a 96-well plate, add the assay buffer, the test compound at various concentrations (or DMSO as a vehicle control), and the SIRT2 enzyme.
- Initiate the reaction by adding NAD+ to all wells.
- Incubate the plate at 37°C for 1 hour, protected from light.
- Add the developer solution to each well.
- Incubate the plate at 37°C for an additional 15-30 minutes to allow for the development of the fluorescent signal.
- Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).
- Plot the fluorescence intensity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

MTT Cell Proliferation Assay



This colorimetric assay is used to assess the anti-proliferative effects of **SIRT2-IN-15** on cancer cell lines.[3]

Materials:

- MDA-MB-231 and MCF-7 human breast cancer cell lines
- Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics
- SIRT2-IN-15 dissolved in DMSO
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- 96-well clear microplate
- Microplate reader

Procedure:

- Seed MDA-MB-231 or MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- Treat the cells with various concentrations of SIRT2-IN-15 (or DMSO as a vehicle control) for 48-72 hours.
- After the incubation period, add 20 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 150 μL of the solubilization solution to each well to dissolve the formazan crystals.
- Shake the plate gently for 10 minutes to ensure complete dissolution.
- Measure the absorbance at 570 nm using a microplate reader.



 Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Conclusion

SIRT2-IN-15 is a potent and selective 2-anilinobenzamide-based inhibitor of SIRT2. Its ability to induce apoptosis in cancer cell lines highlights its potential as a valuable tool for cancer research and as a lead compound for the development of novel anti-cancer therapeutics. The detailed protocols provided in this guide will enable researchers to further investigate the biological functions of SIRT2 and the therapeutic potential of its inhibition.

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